![molecular formula C12H12N2O5 B2756075 2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid CAS No. 1511949-97-5](/img/structure/B2756075.png)

2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

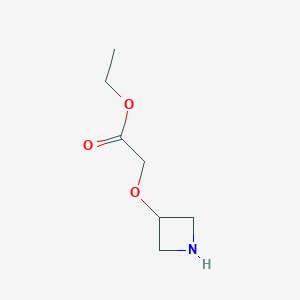

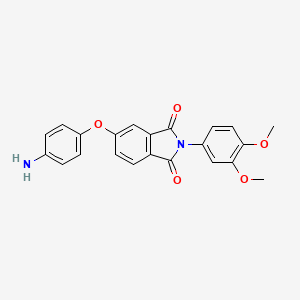

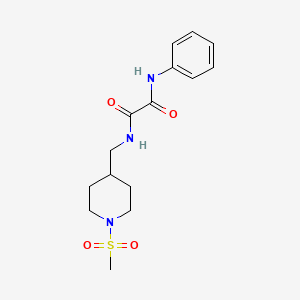

2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid, also known as BDP-1, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. BDP-1 is a small molecule that contains an imidazolidinone ring and a benzo[d][1,3]dioxole ring, which are connected by a carboxylic acid linker.

Scientific Research Applications

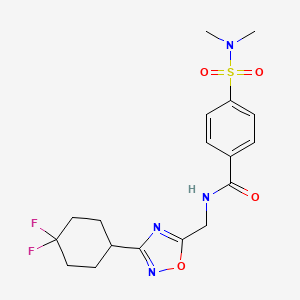

Antidiabetic Agents

Benzodioxol carboxamide derivatives, including 2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid, have been investigated for their potential as antidiabetic agents . In a study, compounds IIa and IIc displayed potent α-amylase inhibition, suggesting their potential use in diabetes treatment .

Anticancer Agents

Some benzodioxol derivatives have shown significant activity against cancer cell lines . For instance, compound IId demonstrated significant activity against four cancer cell lines . The compelling in vitro anticancer efficacy of IIc and its safety for normal cells underscores the need for further in vivo assessment of this promising compound .

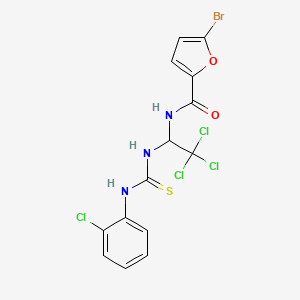

Apoptosis Induction

The compound C27, a benzodioxol derivative, has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line . This suggests its potential as an antitumor agent .

Rheumatoid Arthritis Treatment

Benzodioxol derivatives are often used for treating rheumatic, rheumatoid arthritis, and osteoarthritis .

Chemical Research

Benzodioxol derivatives are used in chemical research, particularly in the synthesis of new compounds .

Drug Discovery

Benzodioxol derivatives are used in drug discovery, particularly in the development of new therapeutic agents .

Mechanism of Action

Target of Action

Benzodioxol derivatives have been studied for their antidiabetic potential . They have shown efficacy against α-amylase , an enzyme that plays a crucial role in carbohydrate metabolism. Inhibition of α-amylase can help manage postprandial hyperglycemia, a common issue in diabetes .

Mode of Action

The compound interacts with its targets, such as α-amylase, by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in a decrease in the breakdown of complex carbohydrates into simple sugars, reducing postprandial hyperglycemia .

Biochemical Pathways

The compound primarily affects the carbohydrate metabolism pathway by inhibiting α-amylase . This inhibition disrupts the breakdown of complex carbohydrates into glucose, thereby reducing the amount of glucose absorbed into the bloodstream after a meal . The downstream effects include a reduction in postprandial hyperglycemia and better management of blood glucose levels in diabetic individuals .

Result of Action

The primary result of the compound’s action is a significant reduction in postprandial hyperglycemia . By inhibiting α-amylase, the compound reduces the breakdown of complex carbohydrates, leading to lower glucose absorption and ultimately lower blood glucose levels . This effect is particularly beneficial for managing diabetes .

properties

IUPAC Name |

2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c15-11(16)6-13-3-4-14(12(13)17)8-1-2-9-10(5-8)19-7-18-9/h1-2,5H,3-4,6-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZSVHMTJQFCCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N-phenylacetamide](/img/structure/B2755992.png)

![N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride](/img/structure/B2755998.png)

![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2755999.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2756000.png)

![5,6-dichloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2756005.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2756006.png)

![N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2756013.png)